molecular formula C12H13N3O B2830964 (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide CAS No. 120651-07-2

(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide

Cat. No.: B2830964
CAS No.: 120651-07-2
M. Wt: 215.256
InChI Key: DKQRAHUZMNXWFV-MDZDMXLPSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is an organic compound with a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol. This compound is a representative push-pull system, characterized by a dimethylamino group acting as an electron donor at one end of the conjugated system and both cyano and carbonyl groups acting as electron acceptors at the other end . This donor-π-conjugation-acceptor (D-π-A) molecular structure is known to impart inherent nonlinear optical characteristics that are highly sensitive to changes in the external environment, such as the polarity and pH of the media . The molecule is notably planar, and its crystal structure is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds, which form specific ring motifs . Compounds with this specific architecture have attracted significant attention for applications as photo- and electroluminescent materials. Their primary research value lies in the fields of dye lasers, fluorescent sensors, logic memory systems, and organic light-emitting devices (OLEDs) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)9-10(8-13)12(16)14-11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,14,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQRAHUZMNXWFV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide typically involves the reaction of cyanoacetamide with dimethylamine and a suitable aryl halide. One common method is the reaction of cyanoacetamide with dimethylamine in the presence of a base such as sodium hydride, followed by the addition of an aryl halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with bases like sodium hydride or potassium carbonate.

    Condensation Reactions: Aldehydes and ketones are commonly used, often in the presence of acidic or basic catalysts.

    Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyrimidines, and isoxazoles .

Scientific Research Applications

Organic Synthesis

(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can undergo several types of reactions:

  • Knoevenagel Condensation : This reaction allows for the formation of complex structures by reacting with aldehydes or ketones.
  • Cyclodimerization : The compound can undergo cyclodimerization to form cyclic structures, which are essential in developing new pharmaceuticals and materials.

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve enzyme inhibition within microbial cells .
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to interact with oncogenic proteins like KRAS, leading to reduced tumor growth in preclinical models .

Pharmaceutical Development

The compound is explored as a precursor for synthesizing pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting inflammatory diseases and cancers .

Case Studies and Research Findings

Recent studies have documented specific applications and findings related to this compound:

  • Inhibition of KRAS Oncogene :
    • Binding Affinity : The compound has shown an IC50 value around 3 μM for inhibiting KRAS G12C interactions.
    • Mechanism : It targets the switch II pocket of KRAS, improving binding affinity significantly compared to earlier compounds .
  • Antimicrobial Studies :
    • Research has indicated that structural modifications can enhance antimicrobial efficacy against specific pathogens, paving the way for developing more effective agents based on this scaffold .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key analogues differ in substituents on the phenyl ring and N-alkyl/aryl groups, altering electronic and physicochemical properties:

Compound Name Substituents on Phenyl Ring N-Substituent Key Features
(2E)-2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide 4-Dimethylamino Phenyl Strong donor (dimethylamino), planar structure, hydrogen bonding
Entacapone [(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide] 3,4-Dihydroxy-5-nitro Diethyl COMT inhibitor; nitro and hydroxy groups enhance polarity and redox activity
Tyrphostin 1 [(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide] 3,4-Dihydroxy Phenyl Kinase inhibitor; catechol moiety enables metal chelation and hydrogen bonding
(2E)-3-Anilino-2-cyanobut-2-enamide None Anilino Reduced electron-donating capacity; simpler synthesis (82% yield)
(2E)-2-Cyano-3-[5-(2-bromophenyl)furan-2-yl]-N,N-diethylprop-2-enamide 2-Bromophenyl-furan Diethyl Bromine and furan enhance steric bulk and π-conjugation

Physicochemical Properties

Property Target Compound Entacapone Tyrphostin 1
Melting Point 382–384 K 161–163°C 115°C
Molecular Weight 291.35 g/mol 305.27 g/mol 280.28 g/mol
Solubility Low (apolar solvents) Moderate (polar aprotic solvents) High (aqueous buffers)
Hydrogen Bonding N–H⋯N, C–H⋯O O–H⋯O, N–H⋯O O–H⋯N, C–H⋯π

Crystal Packing and Intermolecular Interactions

  • Target Compound : Forms zigzag chains via N–H⋯N and C–H⋯O bonds, creating R22(12) motifs .
  • Entacapone : Stabilized by O–H⋯O hydrogen bonds between hydroxyl and nitro groups .
  • Tyrphostin 1 : Catechol groups participate in O–H⋯N interactions, enhancing crystal lattice stability .

Biological Activity

Overview

(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is an organic compound belonging to the cyanoacetamide class, recognized for its diverse applications in synthetic chemistry and potential biological activities. This compound exhibits significant interest in medicinal chemistry due to its possible antimicrobial and anticancer properties, as well as its role as an intermediate in the synthesis of complex organic molecules.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O, featuring a cyano group and a dimethylamino group attached to a phenylprop-2-enamide backbone. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The cyano and amide functional groups can form hydrogen bonds with enzymes and receptors, influencing biological pathways. Additionally, metabolic transformations may lead to active metabolites that exert their effects through different mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific cell lines have shown sensitivity to treatment with this compound, indicating its promise as a therapeutic agent in oncology .

Case Studies and Research Findings

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
PharmacokineticsFavorable absorption characteristics

Table 2: Efficacy Against Microbial Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL

Q & A

Q. What are the common synthetic routes for (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide, and how can reaction conditions be optimized to favor the E-isomer?

The synthesis typically involves a multi-step approach, starting with the preparation of intermediates such as substituted phenylacrylonitriles and dimethylamino derivatives. Key steps include:

  • Knoevenagel condensation : Reaction of cyanoacetamide with aromatic aldehydes under basic conditions (e.g., piperidine) to form the α,β-unsaturated nitrile backbone .
  • Controlling isomerism : Maintaining a reaction temperature of 60–80°C and using polar aprotic solvents (e.g., DMF) to favor the E-isomer through kinetic control .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the E-isomer, verified by 1H NMR^1 \text{H NMR} coupling constants (J = 12–16 Hz for trans-configuration) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves molecular geometry (e.g., bond lengths, angles) and confirms the E-configuration. The compound crystallizes in the monoclinic P21_1/c space group with unit cell parameters a = 12.0639 Å, b = 19.983 Å, c = 6.3960 Å, and β = 94.87° .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify functional groups (e.g., cyano, dimethylamino) and assess purity. The enamide proton appears as a doublet at δ 7.8–8.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 291.35 (C18_{18}H17_{17}N3_3O) .

Q. What are the recommended storage conditions to maintain stability during experimental studies?

  • Light-sensitive degradation : Store in amber vials at –20°C to prevent photoisomerization or decomposition .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the cyano or enamide groups .
  • Short-term stability : Solutions in DMSO or DMF should be used within 48 hours to prevent solvent-mediated degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions?

Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data arise due to crystal packing effects. Methodological considerations include:

  • Data refinement : Using SHELXL for least-squares refinement to achieve low R factors (R = 0.060, wR = 0.165) .
  • Hydrogen bonding analysis : Identifying intermolecular interactions (e.g., N–H···O) that stabilize the crystal lattice, which may not be captured in gas-phase calculations .
  • Validation via CCDC deposition : Cross-referencing with Cambridge Structural Database entries (e.g., CCDC 732223) to confirm bond angles and torsional conformations .

Q. What methodological approaches are employed to analyze structure-activity relationships (SAR) in enzyme inhibition assays?

  • Substituent variation : Synthesizing analogs with modified aryl or dimethylamino groups to assess electronic effects on bioactivity. For example, fluorophenyl derivatives show enhanced binding to kinase targets .
  • Kinetic assays : Measuring IC50_{50} values using fluorescence polarization or SPR to quantify inhibition of enzymes like tyrosine kinases .
  • Molecular docking : Aligning the compound’s crystal structure (PDB ID: PD9) with active sites of target proteins (e.g., EGFR) using AutoDock Vina .

Q. What computational strategies are recommended for modeling electronic properties and reaction pathways?

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and charge distribution on the cyano group .
  • Molecular dynamics (MD) : Simulating solvation effects in water/DMSO mixtures to study aggregation behavior or solvent interactions .
  • Reaction pathway analysis : IRC calculations to map energy profiles for key steps like Knoevenagel condensation, identifying transition states and intermediates .

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